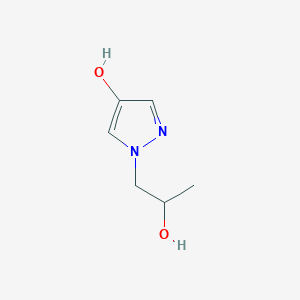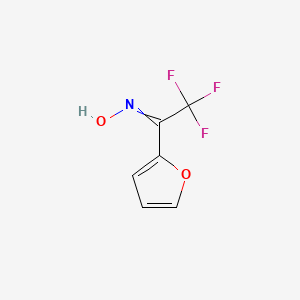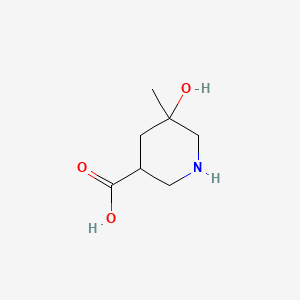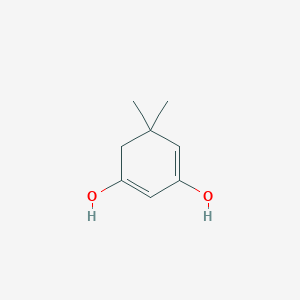
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexadiene, featuring two hydroxyl groups at the 1 and 3 positions and two methyl groups at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol can be achieved through several methods. One common approach involves the reaction of cyclohexadiene with appropriate reagents to introduce the hydroxyl groups and methyl groups at the desired positions. For instance, the Wurtz-Fittig coupling reaction of 1,3-dichloro-5,5-dimethylcyclohexa-1,3-diene with metallic sodium and chlorotrimethylsilane in anhydrous ether solvent has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione: This compound is structurally similar but lacks the hydroxyl groups present in 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol.
Cyclohexadiene Derivatives: Other derivatives of cyclohexadiene with different substituents at various positions can be compared to highlight the unique properties of this compound.
Uniqueness
The presence of both hydroxyl and methyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
7324-55-2 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5,5-dimethylcyclohexa-1,3-diene-1,3-diol |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-4,9-10H,5H2,1-2H3 |
Clé InChI |
MFQILVWIKSHMTR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=C1)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


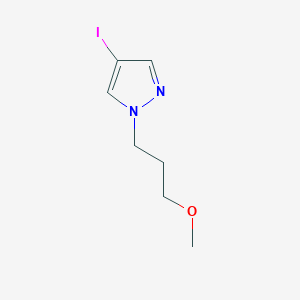
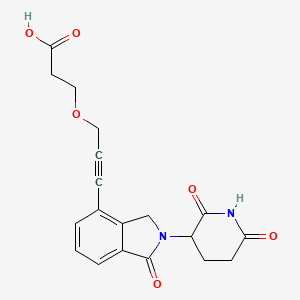
![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
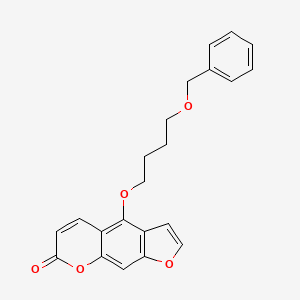
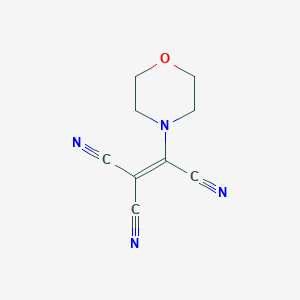
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)
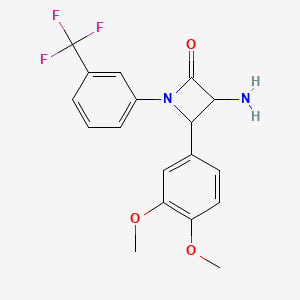
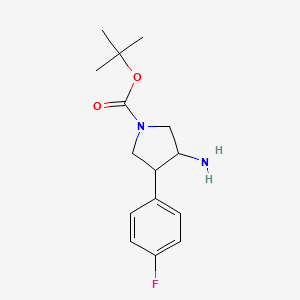
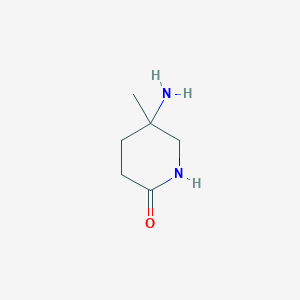
![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
